molecular formula C16H20O5 B11835189 Propanedioic acid, 2-(2,3-dimethylbenzoyl)-, 1,3-diethyl ester

Propanedioic acid, 2-(2,3-dimethylbenzoyl)-, 1,3-diethyl ester

Cat. No.: B11835189
M. Wt: 292.33 g/mol
InChI Key: KGKASAUDKJUQBD-UHFFFAOYSA-N
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Description

Propanedioic acid, 2-(2,3-dimethylbenzoyl)-, 1,3-diethyl ester is an organic compound with a complex structure It is a derivative of propanedioic acid, featuring a 2,3-dimethylbenzoyl group and two ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, 2-(2,3-dimethylbenzoyl)-, 1,3-diethyl ester typically involves the esterification of propanedioic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The 2,3-dimethylbenzoyl group is introduced through a Friedel-Crafts acylation reaction, where 2,3-dimethylbenzoyl chloride reacts with propanedioic acid under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. Purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, 2-(2,3-dimethylbenzoyl)-, 1,3-diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in substituted benzoyl derivatives.

Scientific Research Applications

Propanedioic acid, 2-(2,3-dimethylbenzoyl)-, 1,3-diethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of propanedioic acid, 2-(2,3-dimethylbenzoyl)-, 1,3-diethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The benzoyl group may participate in aromatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Propanedioic acid, 1,3-diethyl ester: Lacks the benzoyl group, resulting in different chemical properties and reactivity.

    Propanedioic acid, 2-(2,3-dimethylphenyl)-, 1,3-diethyl ester: Similar structure but with a phenyl group instead of a benzoyl group.

    Propanedioic acid, 2-(2,3-dimethylbenzoyl)-, 1,3-dimethyl ester: Features methyl ester groups instead of ethyl ester groups.

Uniqueness

Propanedioic acid, 2-(2,3-dimethylbenzoyl)-, 1,3-diethyl ester is unique due to the presence of both the 2,3-dimethylbenzoyl group and the ethyl ester groups. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C16H20O5

Molecular Weight

292.33 g/mol

IUPAC Name

diethyl 2-(2,3-dimethylbenzoyl)propanedioate

InChI

InChI=1S/C16H20O5/c1-5-20-15(18)13(16(19)21-6-2)14(17)12-9-7-8-10(3)11(12)4/h7-9,13H,5-6H2,1-4H3

InChI Key

KGKASAUDKJUQBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC=CC(=C1C)C)C(=O)OCC

Origin of Product

United States

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